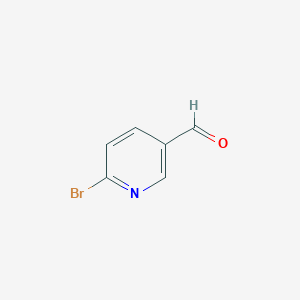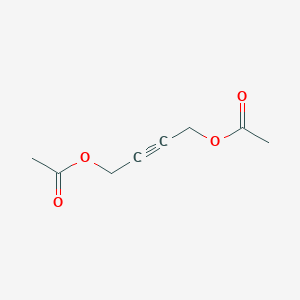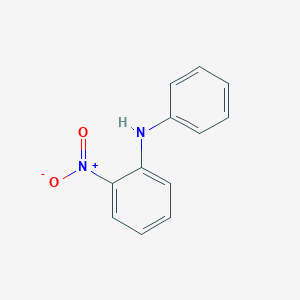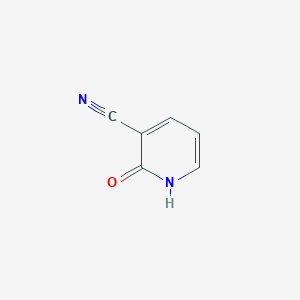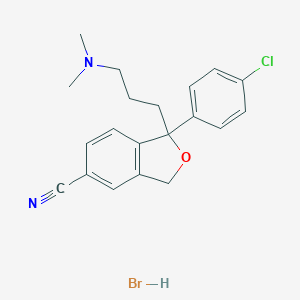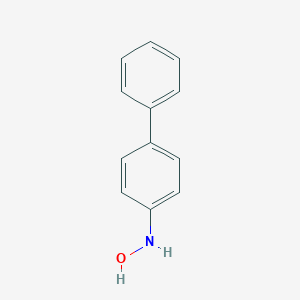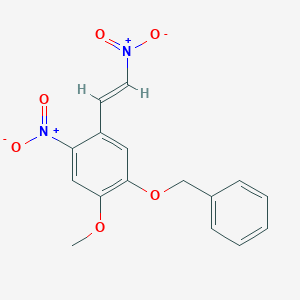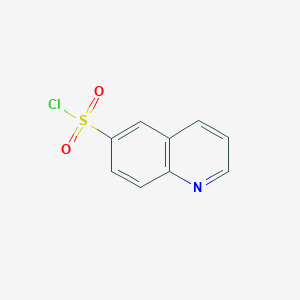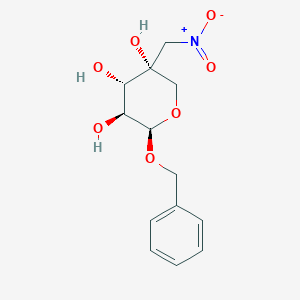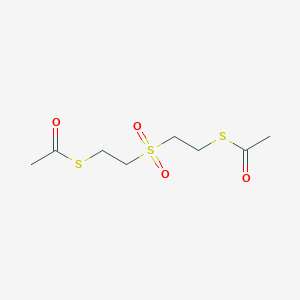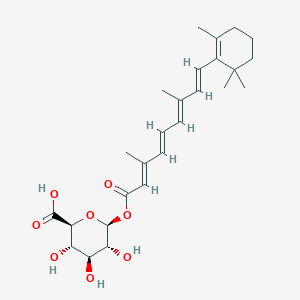
Retinoyl beta-glucuronide
Overview
Description
Hexanoylglycine is an endogenous metabolite found in human urine. It is a conjugate of hexanoic acid and glycine, formed through the action of glycine N-acyltransferase. This compound is particularly significant in the study of metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
Mechanism of Action
Target of Action
Retinoyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A . It is regarded as a detoxification product of retinoic acid, but it plays several roles in the functions of vitamin A . It can serve as a source of retinoic acid and may be a vehicle for transport of retinoic acid to target tissues .
Mode of Action
This compound interacts with its targets by serving as a source of retinoic acid . It is also a vehicle for the transport of retinoic acid to target tissues .
Biochemical Pathways
This compound is involved in the metabolism of vitamin A . It is part of a series of metabolic conversions that occur in the intestine, resulting in the dietary vitamin A being converted to retinol . It is also involved in the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid .
Pharmacokinetics
The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid, must be precisely regulated . This compound is present as an endogenous compound in the blood of healthy adult humans .
Result of Action
The biological activity of this compound is due to the slow release of retinoic acid . It is comparable in efficacy to retinoic acid in the treatment of acne in humans, without the same side effects . It may be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other metabolites and enzymes. For example, its conversion to retinoic acid is facilitated by the action of beta-glucuronidase . The presence of this enzyme in the environment can therefore influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Retinoyl beta-glucuronide is involved in various biochemical reactions. It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes are crucial for the conversion of retinoids, including the oxidation of retinol to retinal and the further oxidation to retinoic acid. This compound can be hydrolyzed by beta-glucuronidase to release retinoic acid, which then participates in various biological processes .
Cellular Effects
This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of retinoic acid receptors, which are involved in the regulation of gene expression . This modulation can lead to changes in cell differentiation, proliferation, and apoptosis. Additionally, this compound has been shown to have effects on skin cells, making it a potential therapeutic compound for skin disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with retinoic acid receptors. These receptors, when activated by retinoic acid, can regulate the transcription of target genes involved in cell differentiation and proliferation . This compound can be converted to retinoic acid by beta-glucuronidase, which then binds to retinoic acid receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to influence cellular processes such as differentiation and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell differentiation and proliferation. At high doses, it may exhibit toxic or adverse effects, including teratogenicity . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be synthesized from retinoic acid through glucuronidation and can be hydrolyzed back to retinoic acid by beta-glucuronidase . This reversible conversion allows this compound to serve as a reservoir for retinoic acid, regulating its availability in the body . The metabolic pathways involving this compound are crucial for maintaining vitamin A homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can serve as a vehicle for the transport of retinoic acid to target tissues . This compound can be taken up by cells through specific transporters and binding proteins, which facilitate its distribution within the body . The localization and accumulation of this compound in specific tissues are important for its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with retinoic acid receptors and other biomolecules, affecting its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoylglycine can be synthesized through the reaction of hexanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of hexanoylglycine involves the enzymatic reaction of hexanoyl-CoA with glycine, catalyzed by glycine N-acyltransferase. This method is preferred due to its specificity and efficiency, producing high-purity hexanoylglycine suitable for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Hexanoylglycine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form hexanoylglycine derivatives.
Reduction: Reduction reactions can convert hexanoylglycine to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the glycine moiety with other amino acids or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or other amines are employed under basic conditions.
Major Products:
Oxidation: Produces hexanoylglycine derivatives with additional oxygen-containing functional groups.
Reduction: Yields hexanol derivatives.
Substitution: Results in various N-acylglycine analogs.
Scientific Research Applications
Hexanoylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and enzyme kinetics.
Biology: Serves as a biomarker for metabolic disorders, particularly in newborn screening for MCAD deficiency.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Hexanoylglycine can be compared with other N-acylglycines, such as:
Butyrylglycine: Similar in structure but with a shorter acyl chain.
Octanoylglycine: Has a longer acyl chain, affecting its solubility and metabolic properties.
Isovalerylglycine: Contains a branched acyl chain, leading to different metabolic pathways.
Uniqueness: Hexanoylglycine’s specific chain length and metabolic role make it particularly useful in studying medium-chain fatty acid metabolism and related disorders. Its presence in urine as a biomarker for MCAD deficiency highlights its clinical significance.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-NEFMKCFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274187 | |
| Record name | Retinoyl beta-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinoyl b-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
401-10-5 | |
| Record name | Retinoyl β-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinoyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinoyl beta-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINOYL .BETA.-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinoyl b-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)
